![molecular formula C11H8ClN3O B3386440 2-[2-(Chloromethyl)-4-oxo-3,4-dihydroquinazolin-3-yl]acetonitrile CAS No. 730992-44-6](/img/structure/B3386440.png)
2-[2-(Chloromethyl)-4-oxo-3,4-dihydroquinazolin-3-yl]acetonitrile
描述
“2-[2-(Chloromethyl)-4-oxo-3,4-dihydroquinazolin-3-yl]acetonitrile” is a chemical compound with the CAS Number: 730992-44-6 . It has a molecular weight of 233.66 and its IUPAC name is (2-(chloromethyl)-4-oxo-3(4H)-quinazolinyl)acetonitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H8ClN3O/c12-7-10-14-9-4-2-1-3-8(9)11(16)15(10)6-5-13/h1-4,7,14H,6H2 . This code provides a unique representation of the molecule’s structure.科学研究应用
2-[2-(Chloromethyl)-4-oxo-3,4-dihydroquinazolin-3-yl]acetonitrile has been used in a variety of scientific research applications. It has been used in drug development, as it has been found to be an effective inhibitor of the enzyme acetylcholinesterase. It has also been used in chemical synthesis, as it can be used as a starting material for the synthesis of a variety of other compounds. In addition, this compound has been used in biological research, as it has been found to have antimicrobial, anti-inflammatory, and antioxidant properties.
作用机制
The mechanism of action of 2-[2-(Chloromethyl)-4-oxo-3,4-dihydroquinazolin-3-yl]acetonitrile is not fully understood. It is believed to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition results in increased levels of acetylcholine, which has a variety of effects on the body, including increased alertness and memory.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme acetylcholinesterase, resulting in increased levels of the neurotransmitter acetylcholine. This can lead to increased alertness, improved memory, and improved cognitive function. This compound has also been found to have anti-inflammatory and antioxidant properties, and it has been found to reduce the production of pro-inflammatory cytokines in the body.
实验室实验的优点和局限性
The main advantage of using 2-[2-(Chloromethyl)-4-oxo-3,4-dihydroquinazolin-3-yl]acetonitrile in laboratory experiments is its ability to inhibit the enzyme acetylcholinesterase. This can be useful in a variety of experiments, as it allows researchers to study the effects of increased levels of acetylcholine on the body. However, there are some limitations to using this compound in laboratory experiments. It is not a natural compound, so it may have unpredictable effects on the body. In addition, it is not a very stable compound, so it may degrade over time.
未来方向
There are a number of potential future directions for research involving 2-[2-(Chloromethyl)-4-oxo-3,4-dihydroquinazolin-3-yl]acetonitrile. One potential direction is to further explore its mechanism of action, as this could lead to a better understanding of how it affects the body. In addition, further research could be done on its potential therapeutic applications, as it has already been found to have anti-inflammatory and antioxidant properties. Finally, further research could be done on its potential uses in drug development, as it has already been found to be an effective inhibitor of the enzyme acetylcholinesterase.
属性
IUPAC Name |
2-[2-(chloromethyl)-4-oxoquinazolin-3-yl]acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O/c12-7-10-14-9-4-2-1-3-8(9)11(16)15(10)6-5-13/h1-4H,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWOMMUOMALGMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)CCl)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



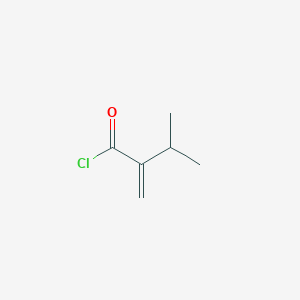
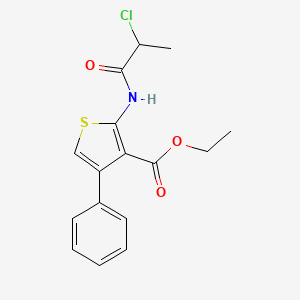

![[2-oxo-2-(1-phenylethylamino)ethyl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate](/img/structure/B3386393.png)
![2-chloro-N-[3-(pyrrolidine-1-sulfonyl)phenyl]acetamide](/img/structure/B3386400.png)
![5H,6H,7H,8H,9H,10H-cyclohepta[b]indole-4-carboxylic acid](/img/structure/B3386405.png)
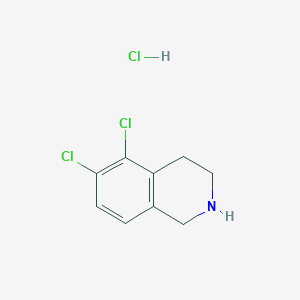
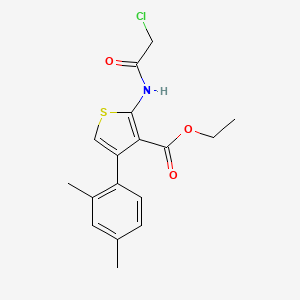
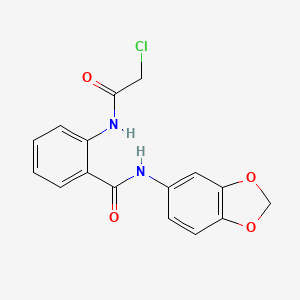
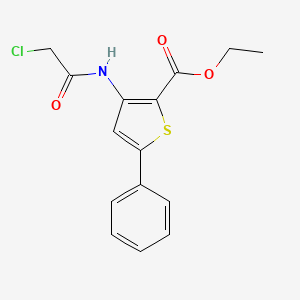
![2-[4-(2,5-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B3386432.png)
![2-{[4-(2-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3386441.png)

![2-chloro-N-[4-nitro-2-(trifluoromethyl)phenyl]propanamide](/img/structure/B3386455.png)